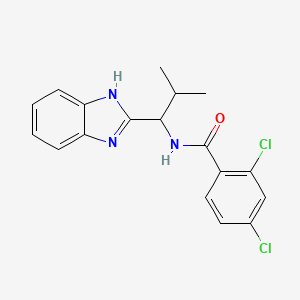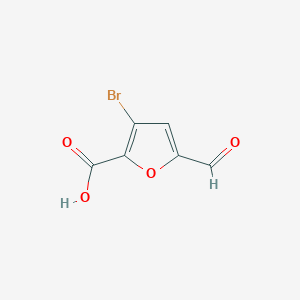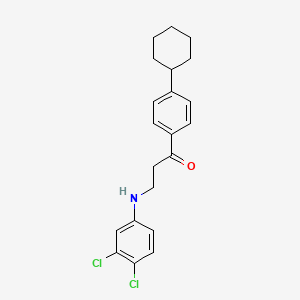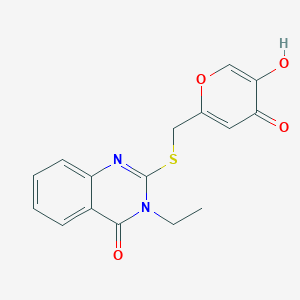
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide is a useful research compound. Its molecular formula is C18H17Cl2N3O and its molecular weight is 362.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Carbendazim , is the tubulin proteins in cells . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
Carbendazim binds to the tubulin proteins, disrupting their assembly into microtubules . This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes . This mechanism of action is dose-dependent, with a threshold below which no effects are observed .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. The most significant is the cell division pathway , where the malsegregation of chromosomes can lead to cell death or abnormal cell growth . This mechanism is the basis for Carbendazim’s use as a fungicide, as it effectively inhibits the growth of fungi .
Result of Action
The primary molecular effect of Carbendazim’s action is the disruption of cell division, leading to cell death or abnormal growth . On a cellular level, this can result in the death of fungi (in the case of its use as a fungicide ) or the death of cancer cells (in potential anticancer applications).
Action Environment
The action, efficacy, and stability of Carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances can potentially interact with Carbendazim, affecting its action and efficacy.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,16H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKOQNOETNTRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)
![2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile](/img/structure/B2951748.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2951749.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2951752.png)

![(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2951755.png)
![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2951756.png)

![N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951759.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2951761.png)



